
s-Triazine, 2-amino-4-butyl-6-(phenethylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
s-Triazine, 2-amino-4-butyl-6-(phenethylamino)- is a derivative of s-triazine, a heterocyclic compound with a six-membered ring containing three nitrogen atoms.
Méthodes De Préparation
The synthesis of s-Triazine, 2-amino-4-butyl-6-(phenethylamino)- typically involves the nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with appropriate amines. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and bases such as triethylamine to facilitate the substitution reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
s-Triazine, 2-amino-4-butyl-6-(phenethylamino)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo further substitution reactions at the remaining positions on the triazine ring.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the substituents attached to the triazine ring.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
s-Triazine, 2-amino-4-butyl-6-(phenethylamino)- has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antibacterial, and antifungal activities.
Material Science: It is used in the synthesis of polymers and other materials with specific properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of s-Triazine, 2-amino-4-butyl-6-(phenethylamino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division in cancer cells . Additionally, it can interfere with signaling pathways involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
s-Triazine, 2-amino-4-butyl-6-(phenethylamino)- can be compared with other s-triazine derivatives, such as:
Altretamine: Used in the treatment of ovarian cancer.
Gedatolisib: A dual inhibitor of PI3K/mTOR pathways, used in cancer therapy.
Enasidenib: Used in the treatment of acute myeloid leukemia.
What sets s-Triazine, 2-amino-4-butyl-6-(phenethylamino)- apart is its unique combination of substituents, which confer specific biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
26741-11-7 |
|---|---|
Formule moléculaire |
C15H21N5 |
Poids moléculaire |
271.36 g/mol |
Nom IUPAC |
6-butyl-2-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H21N5/c1-2-3-9-13-18-14(16)20-15(19-13)17-11-10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H3,16,17,18,19,20) |
Clé InChI |
MKUGDFNXCFUTKW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC(=NC(=N1)NCCC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


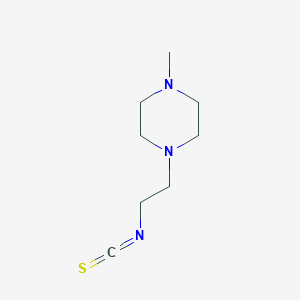

![(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,11S,14S,17S)-5-(2-amino-2-oxoethyl)-14-[(1R)-1-hydroxyethyl]-2,11-bis(hydroxymethyl)-8-(2-methylpropyl)-3,6,9,12,15,23-hexaoxo-1,4,7,10,13,16-hexazacyclotricosane-17-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13809590.png)
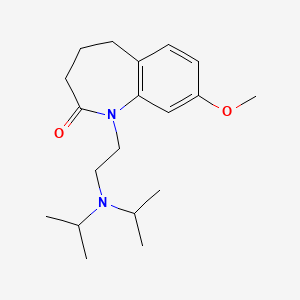
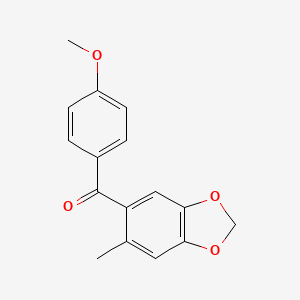
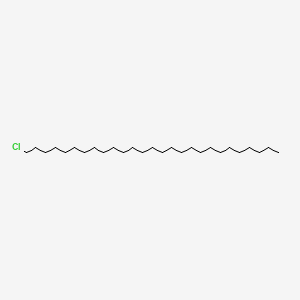
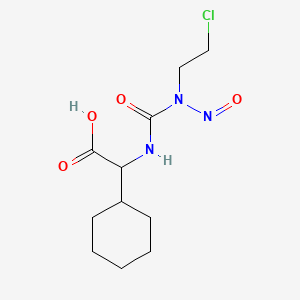
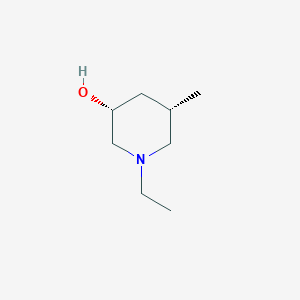
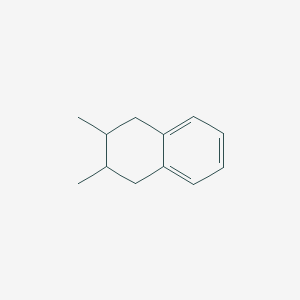
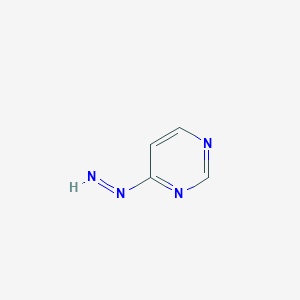
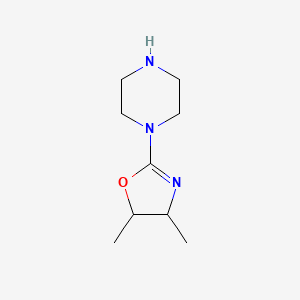
![4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one](/img/structure/B13809664.png)

![[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid](/img/structure/B13809681.png)
